6-Methyl-4-cromanon

Descripción general

Descripción

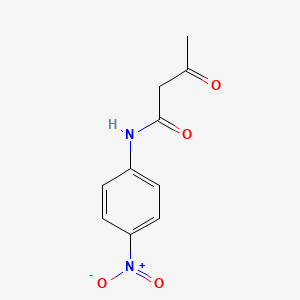

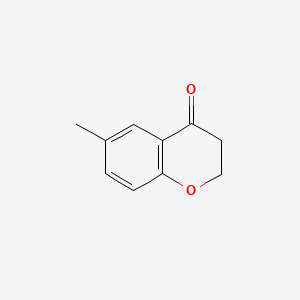

6-Methyl-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanones via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

The product has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, wherein it was reduced to the corresponding ®-chiral alcohol . It has also been used as a substrate for the enantioselective reduction by 3 biocatalysts, namely, Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium sp .Physical And Chemical Properties Analysis

6-Methyl-4-chromanone is a solid substance . Its melting point ranges from 31 to 35 °C, and its boiling point is between 141 and 143 °C at 18.0 hPa .Aplicaciones Científicas De Investigación

Bloque de construcción en química medicinal

La cromanon o cromano-4-ona es un compuesto heterocíclico significativo e interesante que actúa como bloque de construcción en química medicinal para el aislamiento, diseño y síntesis de nuevos compuestos líderes . Es estructuralmente similar a la cromona, pero presenta variaciones significativas en las actividades biológicas debido a la ausencia de un doble enlace entre C-2 y C-3 .

Actividad anticancerígena

Los análogos naturales y sintéticos de la cromanon muestran diversas actividades biológicas, incluida la actividad anticancerígena . Esto lo convierte en un compuesto prometedor para futuras investigaciones en el tratamiento del cáncer.

Actividad antiinflamatoria

Se ha descubierto que los análogos del cromano-4-ona tienen propiedades antiinflamatorias . La inflamación juega un papel importante en el mecanismo patológico de diversas enfermedades relacionadas con la inflamación, como el cáncer, el Alzheimer, la diabetes, la aterosclerosis y los trastornos cardiovasculares .

Actividad antiparasitaria

Los análogos del cromano-4-ona, como la 6-hidroxi-2-(3-hidroxifenil) cromano-4-ona, la 6-hidroxi-2-(4-hidroxifenil) cromano-4-ona y la 2-(3,4-dihidroxifenil)-6-hidroxicromano-4-ona, han mostrado actividad antiparasitaria al dirigirse a la pteridina reductasa-1 y mostraron una inhibición significativa contra T. brucei y L. infantum .

Síntesis de compuestos novedosos

Debido a su naturaleza versátil, la cromano-4-ona se utiliza en la síntesis de compuestos novedosos . Se han realizado varios estudios para mejorar las metodologías de los compuestos derivados de la 4-cromanon .

Metabolitos fúngicos

La cromanon A y un producto natural relacionado sustituido con 7-OMe se aislaron recientemente como metabolitos fúngicos . Esto muestra el potencial de la cromano-4-ona en el estudio de los metabolitos fúngicos y sus aplicaciones.

Mecanismo De Acción

Target of Action

6-Methyl-4-chromanone, also known as 6-methylchroman-4-one, is a chromone derivative . Chromone derivatives are recognized as privileged structures for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

Chromone derivatives, in general, are known to interact with different types of receptors . The interaction of 6-Methyl-4-chromanone with its targets could result in various changes, depending on the nature of the target and the type of interaction.

Biochemical Pathways

Chromone derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Chromone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer activities . Therefore, it can be inferred that 6-Methyl-4-chromanone may have similar effects.

Safety and Hazards

Direcciones Futuras

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

Análisis Bioquímico

Biochemical Properties

6-Methyl-4-chromanone plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. One notable interaction is with carbonyl reductase from Sporobolomyces salmonicolor, where 6-Methyl-4-chromanone is reduced to the corresponding ®-chiral alcohol . Additionally, it has been used as a substrate for enantioselective reduction by biocatalysts such as Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium species . These interactions highlight the compound’s versatility in enzymatic reactions and its potential in stereoselective synthesis.

Cellular Effects

6-Methyl-4-chromanone exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, chromanone derivatives, including 6-Methyl-4-chromanone, have demonstrated anti-inflammatory, antioxidant, and antimicrobial activities . These effects are mediated through interactions with cellular proteins and enzymes, leading to modulation of signaling pathways such as NF-κB and MAPKs, which are crucial for inflammatory responses and cellular stress management .

Molecular Mechanism

The molecular mechanism of 6-Methyl-4-chromanone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, chromanone derivatives have been found to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines . This inhibition is achieved through binding interactions with key signaling proteins, thereby preventing the activation of inflammatory pathways. Additionally, 6-Methyl-4-chromanone can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-4-chromanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-4-chromanone maintains its stability under controlled conditions, allowing for consistent experimental results . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, potentially altering its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that 6-Methyl-4-chromanone can exert sustained anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of 6-Methyl-4-chromanone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

6-Methyl-4-chromanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction by carbonyl reductase, resulting in the formation of chiral alcohols . Additionally, it may participate in oxidative metabolism, where it is further processed by cytochrome P450 enzymes . These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 6-Methyl-4-chromanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its intracellular accumulation . Once inside the cell, 6-Methyl-4-chromanone can interact with various intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

6-Methyl-4-chromanone exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is known to localize within the cytoplasm and may also be found in organelles such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct 6-Methyl-4-chromanone to specific cellular compartments . The subcellular distribution of the compound is essential for its interactions with target biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

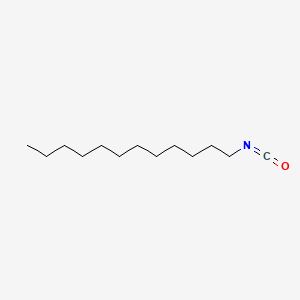

6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXEPLSJAVTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342778 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39513-75-2 | |

| Record name | 6-Methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)